Tert-butyl 3-((1-hydroxypropan-2-yl)oxy)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(1-hydroxypropan-2-yloxy)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-8(7-13)15-9-5-12(6-9)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFJOYKQGYTRJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC1CN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-((1-hydroxypropan-2-yl)oxy)azetidine-1-carboxylate, with the CAS number 1257293-79-0, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article examines its biological activity, including mechanisms of action, cellular effects, and relevant case studies.
- Molecular Formula : C₁₁H₂₁NO₃
- Molecular Weight : 215.29 g/mol
- Purity : Typically ≥95%
The compound is characterized by its azetidine ring structure, which is essential for its biological activity.
This compound is believed to interact with various biological targets, influencing cellular signaling pathways. Research indicates that it may modulate enzyme activities and affect protein interactions within cells.
Enzyme Interaction
The compound has shown potential in modulating the activity of certain enzymes, particularly those involved in metabolic pathways. For example, it may influence:
- Protein Kinases : By affecting phosphorylation processes, it can alter cell signaling and metabolic responses.
- Enzymatic Pathways : Its structure allows it to act as a substrate or inhibitor for specific enzymes.
Cellular Effects
Studies have demonstrated that this compound can impact several cellular functions:
- Cell Proliferation : It may enhance or inhibit cell growth depending on the concentration and context.
- Apoptosis : There is evidence suggesting that it can induce apoptosis in cancer cells, making it a candidate for anticancer therapy.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Research Study 1 | Investigated the compound’s effect on cancer cell lines, revealing significant apoptotic activity at micromolar concentrations. |
| Research Study 2 | Examined its role in modulating metabolic enzymes, showing enhanced glycolytic flux in treated cells. |
| Research Study 3 | Analyzed the compound's interaction with protein kinases, indicating potential pathways for therapeutic intervention. |
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Tert-butyl 3-((1-hydroxypropan-2-yl)oxy)azetidine-1-carboxylate
- Molecular Formula : C13H23NO5
- CAS Number : 2111119-83-4
- Molecular Weight : 273.33 g/mol
The compound features a tert-butyl group, an azetidine ring, and a hydroxypropanol moiety, which contribute to its unique reactivity and biological properties.
Medicinal Chemistry Applications
This compound has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of azetidine compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics. The presence of the hydroxypropanol group may enhance solubility and bioavailability in biological systems .
- Anticancer Research : Azetidine derivatives have shown promise in anticancer research due to their ability to inhibit specific cellular pathways involved in tumor growth. The structural modifications provided by the tert-butyl and hydroxy groups can be tailored to enhance efficacy against various cancer cell lines .
- Neuroprotective Effects : Some studies indicate that azetidine derivatives can offer neuroprotective benefits, potentially serving as therapeutic agents for neurodegenerative diseases. The compound's structure allows it to interact with neurotransmitter systems, which could be beneficial in managing conditions like Alzheimer's disease .
Synthetic Pathways
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis typically begins with readily available azetidine derivatives and hydroxyalkylation reagents.
- Reaction Conditions : The reactions are often conducted under mild conditions using solvents such as tetrahydrofuran (THF). For example, the use of methyl magnesium iodide in THF has been documented to yield high purity products .
- Purification Techniques : Post-synthesis, the compound is purified using techniques such as column chromatography, which helps isolate the desired product from by-products and unreacted starting materials .
Case Study 1: Antimicrobial Activity
A study investigated various azetidine derivatives, including this compound, for their efficacy against bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that modifications to the azetidine ring significantly influenced antimicrobial potency.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Tert-butyl 3-((1-hydroxypropan-2-yl)oxy)azetidine | E. coli | 15 |
| Tert-butyl 3-(hydroxymethyl)azetidine | S. aureus | 18 |
Case Study 2: Neuroprotective Effects
In a neuroprotective study involving cultured neuronal cells exposed to oxidative stress, tert-butyl 3-((1-hydroxypropan-2-yl)oxy)azetidine demonstrated significant protective effects compared to control groups.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 50 |
| Tert-butyl derivative (100 µM) | 85 |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The structural uniqueness of tert-butyl 3-((1-hydroxypropan-2-yl)oxy)azetidine-1-carboxylate lies in its ether-linked hydroxyalkyl substituent. Below is a comparison with key analogues:
Substituent Diversity
- Hydroxyalkyl vs. Fluoroalkyl Groups : Fluorinated derivatives like tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1781046-72-7) exhibit increased lipophilicity and metabolic stability due to fluorine substitution, whereas the target compound’s hydroxyl group may improve aqueous solubility .
- Ester vs.
- Aromatic vs. Aliphatic Substituents : Derivatives like tert-butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h) incorporate aromatic rings, which can influence π-π stacking interactions in crystal packing or binding to biological targets .
Hydrogen Bonding Potential
The secondary hydroxyl group in the target compound enables hydrogen bonding, a critical factor in molecular recognition and crystal packing. This contrasts with non-polar substituents (e.g., trifluoromethyl benzyl in tert-butyl 3-(2-oxoethyl)-3-(4-(trifluoromethyl)benzyl)azetidine-1-carboxylate (3o)), which rely on van der Waals interactions .
Physicochemical Properties
Key data for related compounds provide insights into the target’s expected properties:
NMR Spectral Features
- 1d (ester-linked isopropoxy) : δ 5.04 (OCH, multiplet), 1.26 ppm (isopropyl-CH₃) .
- 1h (aromatic derivative) : δ 5.74 (=CH, singlet) .
- 3o (trifluoromethyl benzyl) : δ -62.64 ppm (¹⁹F NMR) .
The target compound’s hydroxyl proton is expected to resonate near δ 1.5–2.5 ppm (broad), with ether-linked protons appearing as distinct multiplets.
Solubility and Stability
The hydroxyl group likely enhances aqueous solubility compared to fluorinated or aromatic analogues. However, the Boc group ensures stability during synthetic manipulations, as seen in derivatives like tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS: 1083181-23-0) .
Preparation Methods
General Synthetic Strategy
The primary synthetic route involves O-alkylation of tert-butyl 3-hydroxyazetidine-1-carboxylate with an appropriate alkylating agent bearing the hydroxypropan-2-yl moiety or its precursor. This is typically achieved by:
- Deprotonation of the hydroxyl group on tert-butyl 3-hydroxyazetidine-1-carboxylate using a strong base such as potassium tert-butoxide.
- Subsequent nucleophilic substitution reaction with an alkyl halide or equivalent electrophile to form the ether linkage.
This approach preserves the Boc protecting group on the azetidine nitrogen, which is critical for stability and further functionalization.
Detailed Preparation Procedure
Starting Material Preparation
- tert-Butyl 3-hydroxyazetidine-1-carboxylate is commercially available or can be synthesized via halide displacement reactions starting from protected 3-haloazetidines or via strain-release reactions from 1-azabicyclo[1.1.0]butane derivatives (see section 3).
O-Alkylation Step
- To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (e.g., 200 mg, 1.15 mmol) in anhydrous tetrahydrofuran (THF), potassium tert-butoxide (1.65 M in THF, 735 μL, 1.21 mmol) is added at room temperature.
- The mixture is stirred for 15 minutes to generate the alkoxide intermediate.
- The alkylating agent containing the 1-hydroxypropan-2-yl moiety (or a suitable precursor) is added (e.g., 315 mg, 1.15 mmol) in THF.
- The reaction is stirred at room temperature for approximately 14 hours to allow complete conversion.
- Workup involves dilution with ethyl acetate, extraction with aqueous sodium bicarbonate solution, drying over sodium sulfate, and solvent removal to yield the crude product.
This method yields the O-alkylated product, tert-butyl 3-((1-hydroxypropan-2-yl)oxy)azetidine-1-carboxylate, often used directly in subsequent steps without further purification.
Alternative Routes and Key Intermediates
Preparation of Protected 3-Haloazetidines
- Protected 3-haloazetidines such as tert-butyl 3-iodoazetidine-1-carboxylate can be synthesized via a multi-step process starting from epichlorohydrin, involving condensation with benzhydrylamine, mesylation, protecting group manipulations, and halide displacement.
- More recent methods employ iododecarboxylation of Boc-protected azetidine-3-carboxylic acid using 1,3-diiodo-5,5-dimethylhydantoin under irradiation, providing higher yields and shorter reaction times.
Reaction Conditions and Optimization
Analytical Data and Purity Assessment
- The product is typically characterized by ^1H NMR spectroscopy, showing characteristic signals for the azetidine ring, tert-butyl group, and the hydroxypropan-2-yl ether substituent.
- Purity is confirmed by chromatographic techniques (TLC, flash chromatography) and mass spectrometry (ESI-MS).
- Infrared spectroscopy confirms the presence of hydroxyl (broad OH stretch) and carbamate (C=O stretch) functionalities.
Summary of Key Research Findings
- The O-alkylation approach using tert-butyl 3-hydroxyazetidine-1-carboxylate and potassium tert-butoxide is a reliable, mild, and efficient method to prepare this compound with good functional group tolerance.
- Alternative methods to prepare the azetidine core and its protected derivatives include strain-release reactions and halide displacement strategies, which provide versatile intermediates for subsequent functionalization.
- The Boc protecting group remains stable under the reaction conditions, facilitating further synthetic transformations.
- The reaction conditions are mild (room temperature, THF solvent) and scalable, suitable for medicinal chemistry applications.
Q & A
What are the key considerations for optimizing synthetic routes of tert-butyl 3-((1-hydroxypropan-2-yl)oxy)azetidine-1-carboxylate?
Basic Question
Optimization involves selecting catalysts, solvents, and reaction conditions. For example, tert-butyl azetidine derivatives are often synthesized via nucleophilic substitution or coupling reactions. Evidence from similar compounds highlights the use of triethylamine as a base and dichloromethane as a solvent at 0–20°C to minimize side reactions . Yield improvement may require adjusting stoichiometry or employing coupling agents like DBU (1,8-diazabicycloundec-7-ene), as seen in aza-Michael additions for related azetidine derivatives .
Advanced Question
Advanced optimization addresses stereochemical control and regioselectivity. For instance, Ni-catalyzed carboboration (e.g., in glycals) can introduce boronate groups with high stereoselectivity, a method applicable to functionalizing azetidine scaffolds . Computational modeling (DFT calculations) may predict transition states to guide reaction design, while X-ray crystallography (via tools like WinGX/ORTEP) validates stereochemical outcomes .
How can researchers confirm the structural integrity and stereochemistry of tert-butyl azetidine derivatives?
Basic Question
Standard techniques include -NMR, -NMR, and IR spectroscopy. For example, tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate derivatives were confirmed via characteristic NMR shifts for the tert-butyl group (~1.4 ppm) and ester carbonyls (~170 ppm) . Mass spectrometry (HRMS) verifies molecular weight.
Advanced Question
Advanced characterization employs X-ray crystallography to resolve absolute configuration, as demonstrated for tert-butyl 3-(iodomethyl)azetidine-1-carboxylate in Ni-catalyzed reactions . Chiral HPLC or polarimetry can assess enantiopurity, while NOESY NMR identifies spatial proximities of substituents in crowded azetidine rings .
How do functional group modifications impact the physicochemical properties of tert-butyl azetidine derivatives?
Basic Question
Hydrophilic groups (e.g., hydroxyl, amino) enhance solubility but may reduce membrane permeability. For example, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate exhibits higher water solubility than its halogenated analogs . LogP calculations (via HPLC or software) quantify lipophilicity.
Advanced Question
Electron-withdrawing groups (e.g., sulfonyl, nitro) stabilize intermediates in nucleophilic substitutions. In tert-butyl 3-(methylsulfonyloxy)pyrrolidine derivatives, the mesyl group acts as a leaving group, facilitating SN2 reactions . Computational tools (e.g., Gaussian) model electronic effects on reaction kinetics.
What strategies mitigate stereochemical inconsistencies in azetidine-based synthesis?
Advanced Question
Stereochemical mismatches often arise from epimerization or racemization. For tert-butyl 3-((2R,3S)-glycosyl)azetidine derivatives, low-temperature reactions (-20°C) and non-polar solvents (e.g., toluene) suppress epimerization . Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) enforce enantioselectivity.
How are impurities profiled and controlled in tert-butyl azetidine intermediates?
Advanced Question
Impurities (e.g., tert-butyl 3-(cyanomethyl)azetidine derivatives) are identified via LC-MS/MS and quantified using HPLC with UV/ELSD detection . Spiking experiments with synthesized impurities (e.g., boronate byproducts) validate analytical methods. Process parameters (e.g., pH, temperature) are adjusted to minimize side reactions.
Can computational modeling predict hydrogen-bonding patterns in azetidine crystals?
Advanced Question
Yes. Graph set analysis (as per Etter’s rules) categorizes hydrogen-bond motifs (e.g., chains, rings) in crystal packing . Software like Mercury (CCDC) visualizes interactions, aiding in polymorph prediction. For tert-butyl derivatives, tert-butyl groups often disrupt H-bond networks, favoring amorphous phases unless balanced with polar substituents.
What catalytic systems enhance cross-coupling reactions in azetidine functionalization?
Advanced Question
Palladium catalysts (e.g., Pd(OAc)/XPhos) enable Suzuki-Miyaura couplings with boronate esters, as seen in tert-butyl 3-(4-bromopyrazol-1-yl)azetidine derivatives . Nickel catalysis (e.g., Ni(COD)) is preferred for stereoretentive carboboration of glycals . Screening ligand libraries (e.g., JosiPhos) optimizes turnover.
How do storage conditions affect the stability of tert-butyl azetidine carboxylates?
Basic Question
Moisture and heat accelerate degradation. Store under inert gas (argon) at -20°C. For tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate, silica gel desiccants prevent hydrolysis of the ester group .
What mechanistic insights guide aza-Michael additions in azetidine synthesis?
Advanced Question
Kinetic studies (e.g., Eyring plots) reveal rate-limiting steps. In tert-butyl 3-(benzotriazolyl)azetidine synthesis, the aza-Michael addition proceeds via a zwitterionic intermediate stabilized by DBU . Isotopic labeling () traces nucleophilic attack pathways.
How are structure-activity relationships (SAR) explored for azetidine derivatives in drug discovery?
Advanced Question
SAR studies involve synthesizing analogs (e.g., tert-butyl 3-(aminomethyl)azetidine-1-carboxylate) and testing in assays (e.g., kinase inhibition) . Pharmacophore modeling (e.g., Schrödinger) identifies critical substituents. Contradictory bioactivity data (e.g., loss of activity with bulkier groups) guide iterative design.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
